molecular formula C25H16ClN3O4 B2440665 N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 898483-00-6

N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B2440665
CAS No.: 898483-00-6
M. Wt: 457.87
InChI Key: NVADCLYEJYYPLE-UHFFFAOYSA-N
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Description

N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C25H16ClN3O4 and its molecular weight is 457.87. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16ClN3O4/c26-16-9-6-10-17(13-16)27-25(31)23-22(18-11-4-5-12-20(18)32-23)28-24(30)19-14-21(33-29-19)15-7-2-1-3-8-15/h1-14H,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVADCLYEJYYPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide (CAS Number: 898483-00-6) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound features a unique structure that incorporates a benzofuran ring and an oxazole moiety, which are known for their diverse pharmacological properties.

The molecular formula of this compound is C25H16ClN3O4C_{25}H_{16}ClN_{3}O_{4}, with a molecular weight of 457.9 g/mol. Its structural complexity allows for various interactions within biological systems, making it a candidate for further investigation in drug development.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors implicated in cancer proliferation and survival. The presence of the chlorophenyl and oxazole groups enhances its binding affinity to these targets, potentially leading to cytotoxic effects on cancer cells.

Biological Activity

Recent studies have suggested that compounds similar to this compound exhibit significant anticancer properties. For instance, benzofuran derivatives have shown promising results in inhibiting the growth of various cancer cell lines:

Compound Cell Line IC50 (μM) Notes
Compound 1K5625High cytotoxicity against leukemia cells
Compound 2HL600.1Selective against cancer cells
N-{...}MCF-10A1.136Comparable to doxorubicin

These findings suggest that structural modifications in benzofuran derivatives can significantly influence their anticancer activity.

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies indicate that the positioning of substituents on the benzofuran and oxazole rings plays a crucial role in determining the compound's biological activity. Key insights from SAR analyses include:

  • Halogen Substituents : The introduction of halogen atoms at specific positions enhances cytotoxicity.
  • Functional Groups : The presence of functional groups such as carbamoyl and carboxamide is essential for maintaining anticancer activity.
  • Hydrophobic Interactions : The hydrophobic nature of certain substituents contributes to improved binding interactions with target proteins.

Case Studies

Several case studies have highlighted the efficacy of similar benzofuran derivatives:

  • Study on Antiproliferative Activity :
    • A series of compounds were tested against human breast cancer cell lines (MCF-7).
    • Results indicated that compounds with para-substituted phenyl groups exhibited enhanced antiproliferative effects.
  • Mechanistic Insights :
    • Investigations into the apoptotic pathways revealed that these compounds induce cell death through mitochondrial dysfunction and caspase activation.

Q & A

What are the established synthetic methodologies for N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Carbamoyl coupling : Reaction of 3-chlorophenyl isocyanate with a benzofuran intermediate under anhydrous conditions.
  • Oxazole ring formation : Cyclization using reagents like phosphoryl chloride (POCl₃) or carbodiimides, monitored via thin-layer chromatography (TLC) to track intermediate formation .
  • Final assembly : Coupling of the benzofuran-carbamoyl moiety with a pre-synthesized 5-phenyl-1,2-oxazole-3-carboxylic acid using EDC/HOBt as coupling agents .
    Key validation steps include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment .

Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Structural elucidation : ¹H/¹³C NMR spectroscopy to confirm substituent positions and stereochemistry. For example, the benzofuran C-3 proton typically appears as a singlet near δ 7.2–7.5 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected for C₂₆H₁₇ClN₃O₄: 482.0903) .
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

How is the biological activity of this compound evaluated in preclinical research?

  • Enzyme inhibition assays : In vitro testing against targets like α-glucosidase or acetylcholinesterase, with IC₅₀ values calculated using dose-response curves .
  • Cell-based models : Anticancer activity assessed via MTT assays on cancer cell lines (e.g., HepG2 or MCF-7), with comparisons to controls like doxorubicin .
  • Selectivity studies : Parallel testing on non-target enzymes or healthy cell lines to evaluate specificity .

What strategies optimize the synthetic yield and scalability of this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance carboxamide coupling efficiency .
  • Temperature control : Maintaining 0–5°C during carbamoyl formation minimizes side reactions .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve cyclization steps, as noted in analogous oxazole syntheses .

How can contradictory data in biological activity studies be resolved?

  • Structure-activity relationship (SAR) analysis : Compare analogs (e.g., 3-bromo or 4-chloro phenyl substitutions) to identify critical functional groups. For example, replacing 3-chlorophenyl with 4-methylphenyl may reduce potency, highlighting the role of halogen positioning .
  • Meta-analysis : Cross-reference results across assays (e.g., enzyme vs. cell-based) to distinguish target-specific effects from off-target interactions .
  • Dose optimization : Re-evaluate activity at lower concentrations to rule out cytotoxicity-driven false positives .

What computational approaches predict the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding to acetylcholinesterase’s active site, focusing on π-π stacking with aromatic residues .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories, calculating root-mean-square deviation (RMSD) to validate pose retention .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., oxazole oxygen) and hydrophobic regions aligning with target pockets .

How is the compound’s stability under varying physicochemical conditions evaluated?

  • pH stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours, monitoring degradation via HPLC. Oxazole rings are typically stable in neutral conditions but hydrolyze under strong acids/bases .
  • Oxidative resistance : Treat with H₂O₂ (3%) and analyze by LC-MS for oxidation byproducts (e.g., sulfoxide formation on benzofuran) .
  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C suggests suitability for long-term storage) .

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